molecular formula C11H21N3O B578983 [(Z)-[(E)-dec-2-enylidene]amino]urea CAS No. 16742-25-9

[(Z)-[(E)-dec-2-enylidene]amino]urea

Katalognummer: B578983
CAS-Nummer: 16742-25-9
Molekulargewicht: 211.309
InChI-Schlüssel: ORVFBYVGLHGIGF-WOKGKLDWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Z)-[(E)-dec-2-enylidene]amino]urea is a synthetic organic compound characterized by its unique structure, which includes a dec-2-enylidene group and an amino urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[(E)-dec-2-enylidene]amino]urea typically involves the condensation of dec-2-enal with amino urea under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

[(Z)-[(E)-dec-2-enylidene]amino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

[(Z)-[(E)-dec-2-enylidene]amino]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(Z)-[(E)-dec-2-enylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

[(Z)-[(E)-dec-2-enylidene]amino]urea can be compared with other similar compounds, such as:

    Thiourea: Structurally similar to urea, but with a sulfur atom replacing the oxygen atom.

    Carbamates: Compounds with a similar functional group, often used in pesticides and pharmaceuticals.

Uniqueness

This compound is unique due to its specific structure and the presence of the dec-2-enylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

16742-25-9

Molekularformel

C11H21N3O

Molekulargewicht

211.309

IUPAC-Name

[(Z)-[(E)-dec-2-enylidene]amino]urea

InChI

InChI=1S/C11H21N3O/c1-2-3-4-5-6-7-8-9-10-13-14-11(12)15/h8-10H,2-7H2,1H3,(H3,12,14,15)/b9-8+,13-10-

InChI-Schlüssel

ORVFBYVGLHGIGF-WOKGKLDWSA-N

SMILES

CCCCCCCC=CC=NNC(=O)N

Synonyme

(2E)-2-Decenal semicarbazone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.